molecular formula C7H10BNO2 B13843584 (3,5-Dimethylpyridin-4-YL)boronic acid

(3,5-Dimethylpyridin-4-YL)boronic acid

Cat. No.: B13843584
M. Wt: 150.97 g/mol
InChI Key: TVRWVEKQFGKRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylpyridin-4-YL)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound, specifically, features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a boronic acid group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyridin-4-YL)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The palladium-catalyzed cross-coupling method is often preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed through Chan-Lam coupling.

Scientific Research Applications

Applications in Organic Synthesis

(3,5-Dimethylpyridin-4-YL)boronic acid serves as a crucial building block in the synthesis of various organic compounds. Its applications include:

  • Suzuki-Miyaura Coupling : This compound is frequently utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The ability to couple with different aryl halides makes it valuable for synthesizing complex organic molecules .
  • Synthesis of Pharmaceuticals : It plays a role in the development of drugs targeting various biological pathways. For instance, compounds derived from this boronic acid have been studied for their potential as AMPK (AMP-activated protein kinase) activators, which are relevant in cancer therapy .

Research indicates that this compound exhibits biological activity that can be leveraged in drug development. Notable findings include:

  • Inhibition of Bromodomains : Compounds containing this moiety have been identified as potential inhibitors of bromodomain interactions, which are critical in epigenetic regulation. This inhibition has implications for anti-cancer strategies due to its antiproliferative properties .
  • AMPK Activation : Studies have shown that derivatives of this compound can activate AMPK, leading to growth inhibition in specific cancer cell lines. This selectivity suggests potential for precision medicine applications .

Material Science Applications

In material science, this compound is utilized for:

  • Polymer Chemistry : Its reactivity allows it to be used in the modification of polymers and the development of new materials with tailored properties .
  • Sensor Development : The compound's ability to form complexes with various substrates makes it suitable for creating sensors that detect specific ions or molecules.

Case Study 1: Pharmaceutical Development

A study published in Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of new AMPK activators based on this compound derivatives. The research highlighted the structure-activity relationship (SAR), showing how modifications to the pyridine ring enhanced biological activity and solubility .

Case Study 2: Inhibition of Bromodomains

Research conducted on bromodomain inhibitors revealed that compounds incorporating this compound effectively displaced acetylated histone-mimicking peptides from bromodomains. This competitive inhibition was linked to significant antiproliferative effects against cancer cell lines, underscoring its therapeutic potential .

Data Summary Table

Application AreaSpecific UseKey Findings
Organic SynthesisSuzuki-Miyaura CouplingEffective coupling with aryl halides
Drug DevelopmentAMPK ActivatorsSelective growth inhibition in cancer cells
Material SciencePolymer ModificationEnhanced properties through boron chemistry
Sensor DevelopmentDetection of IonsFormation of complexes for selective sensing

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-4-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a palladium-boronate intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a Lewis acid, facilitating the formation of new bonds through its interaction with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylpyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Biological Activity

(3,5-Dimethylpyridin-4-YL)boronic acid is an organoboron compound with significant biological activity, making it a candidate for various pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₀BNO₂
  • Molecular Weight : Approximately 139.97 g/mol
  • Structure : Features a boronic acid functional group attached to a pyridine ring with methyl substituents at the 3 and 5 positions.

Research indicates that this compound interacts with various biological pathways. Its unique electronic and steric properties, influenced by the methyl groups on the pyridine ring, enhance its reactivity and biological interactions. Key mechanisms include:

  • Inhibition of Enzymes : The compound has demonstrated inhibitory effects on phosphodiesterase enzymes, which are crucial in cellular signaling pathways. For instance, it has been noted to inhibit phosphodiesterase 9 (PDE9), potentially enhancing cGMP levels in the brain, thereby improving cognitive functions such as learning and memory .
  • Antioxidant Activity : It exhibits antioxidant properties that may protect against oxidative stress in cells .
  • Antiproliferative Effects : Studies have shown that it can inhibit cell proliferation in cancer cell lines, indicating potential anti-cancer properties .

In Vitro Studies

  • Cytotoxicity :
    • The compound showed significant cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value indicating effective inhibition of cell growth .
    • It displayed moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Antioxidant Assays :
    • DPPH free radical scavenging assay yielded an IC50 value of 0.14 µg/mL, indicating strong antioxidant activity .

In Vivo Studies

Recent studies have explored the compound's effects in animal models:

  • In a mouse model of Alzheimer's disease (5xFAD), treatment with boronic compounds similar to this compound resulted in reduced amyloid plaque burden and neuroinflammation . This suggests potential therapeutic effects in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

A comparative analysis table highlights structural similarities and differences with other boronic acids:

Compound NameStructure FeaturesUnique Aspects
3,5-Dimethylisoxazole-4-boronic acidIsoxazole ring instead of pyridinePotentially different biological activity due to ring structure
3,5-Dimethylpyrazole-4-boronic acidPyrazole ring structureMay exhibit distinct reactivity patterns compared to pyridine derivatives
(2-Methoxy-3,5-dimethylpyridin-4-YL)boronic acidMethoxy substituentEnhanced solubility and altered electronic properties

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that boronic compounds could significantly inhibit amyloid aggregation and neurotoxicity in vitro. In vivo results showed improved survival rates and neuroprotection in models of Alzheimer's disease .
  • Pharmacological Applications :
    • The potential for this compound to act as a selective inhibitor of bromodomains has been explored, which are critical for epigenetic regulation. This could lead to new therapeutic avenues for cancer treatment by targeting specific protein interactions .

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(3,5-dimethylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3

InChI Key

TVRWVEKQFGKRPB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.